molecular formula C8H7NO4S B2601715 5-CYANO-3,4-DIHYDROXY-THIOPHENE-2-CARBOXYLIC ACID ETHYL ESTER CAS No. 79763-59-0

5-CYANO-3,4-DIHYDROXY-THIOPHENE-2-CARBOXYLIC ACID ETHYL ESTER

Cat. No.: B2601715
CAS No.: 79763-59-0
M. Wt: 213.21
InChI Key: PEDCBXYLHQONKJ-UHFFFAOYSA-N
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Description

5-Cyano-3,4-dihydroxy-thiophene-2-carboxylic acid ethyl ester: is a thiophene derivative with a cyano group and two hydroxyl groups attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-3,4-dihydroxy-thiophene-2-carboxylic acid ethyl ester typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 5-cyano-3,4-dioxo-thiophene-2-carboxylic acid ethyl ester.

    Reduction: Formation of 5-amino-3,4-dihydroxy-thiophene-2-carboxylic acid ethyl ester.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-Cyano-3,4-dihydroxy-thiophene-2-carboxylic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-cyano-3,4-dihydroxy-thiophene-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The cyano group and hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyano-3,4-dihydroxy-thiophene-2-carboxylic acid ethyl ester is unique due to the presence of both cyano and hydroxyl groups on the thiophene ring, which provides distinct reactivity and potential for diverse applications. The combination of these functional groups allows for various chemical modifications and interactions, making it a versatile compound in research and industry.

Properties

IUPAC Name

ethyl 5-cyano-3,4-dihydroxythiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4S/c1-2-13-8(12)7-6(11)5(10)4(3-9)14-7/h10-11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDCBXYLHQONKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)C#N)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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